molecular formula C16H12ClN3O2 B5119833 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

Cat. No. B5119833
M. Wt: 313.74 g/mol
InChI Key: HGFLYUMAOPZUNF-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential to act as a therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis Methods

A study by Srivani et al. (2018) described an efficient method for synthesizing derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, highlighting the potential for diverse applications in scientific research due to its structural flexibility and ease of synthesis (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Anticancer and Antimicrobial Properties

Research has shown that derivatives of 1,2,4-oxadiazoles, including compounds with 3-chlorophenyl groups, exhibit significant anticancer and antimicrobial properties. For instance, a study by Mahanthesha et al. (2021) found that certain derivatives showed potent cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities (Mahanthesha, T., & Bodke, Y., 2021).

Potential as Histamine H3 Receptor Antagonists

Compounds structurally related to 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide have been identified as potent and selective histamine H3 receptor antagonists. A study by Clitherow et al. (1996) demonstrated the efficacy of a similar compound, which was orally active and able to penetrate the central nervous system, suggesting potential applications in the treatment of neurological disorders (Clitherow et al., 1996).

Applications in Enzyme Inhibition and Molecular Docking Studies

A variety of 1,3,4-oxadiazole derivatives have been explored for their enzyme inhibition capabilities and molecular docking potential. For example, Basra et al. (2019) investigated certain derivatives for their anti-inflammatory and anti-thrombotic properties in rats, including molecular docking studies with COX-2, suggesting the potential of such compounds in the development of pharmaceutical products (Basra et al., 2019).

properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-6-4-5-11(9-12)16-19-14(20-22-16)10-15(21)18-13-7-2-1-3-8-13/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFLYUMAOPZUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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